1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name derives from its ethylenediamine backbone, phenylmethyl substituent, and trimethoxysilylpropyl group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 42965-91-3 |
| Molecular Formula | C₁₅H₂₉ClN₂O₃Si |
| Molecular Weight | 348.94 g/mol |
| Synonyms | Dynasylan 1161, N-Benzyl-N'-(3-(trimethoxysilyl)propyl)ethylenediamine monohydrochloride |
The monohydrochloride form indicates a protonated amine group, critical for its cationic reactivity in aqueous systems .
Molecular Architecture Analysis
Ethylenediamine Backbone Configuration
The ethylenediamine moiety (-NH-CH₂-CH₂-NH-) serves as a flexible linker, enabling spatial adjustment between functional groups. In metal complexes, ethylenediamine typically adopts a gauche conformation with an N–N bond length of ~2.65 Å . However, in this compound, steric interactions between the phenylmethyl and trimethoxysilylpropyl groups likely enforce a trans conformation , optimizing stability.
Phenylmethyl Substituent Electronic Effects
The benzyl group (-CH₂-C₆H₅) introduces inductive electron donation through the methylene bridge, stabilizing the adjacent amine. This effect is moderated by the mesomeric resonance of the aromatic ring, which slightly withdraws electron density. Such electronic balance is essential for the compound’s reactivity in adhesion applications .
Trimethoxysilylpropyl Group Spatial Orientation
The 3-(trimethoxysilyl)propyl group (-CH₂-CH₂-CH₂-Si(OCH₃)₃) adopts a zigzag conformation due to steric hindrance between the methoxy groups. This arrangement exposes the silicon center for hydrolysis, forming silanol (-Si-OH) groups critical for bonding to inorganic substrates like glass or metals .
Comparative Analysis with Related Silane-Amines
Properties
IUPAC Name |
N'-benzyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3Si/c1-18-21(19-2,20-3)13-7-10-16-11-12-17-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDRGASHPNRJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCNCC1=CC=CC=C1)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276512 | |
| Record name | 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62604-61-9 | |
| Record name | 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Alkylation via Reductive Amination and Silane Functionalization
This two-step approach first introduces the benzyl group via reductive amination, followed by silane alkylation:
Step 1: Synthesis of N-Benzylethylenediamine
Ethylenediamine reacts with benzaldehyde under reductive conditions to form N,N'-dibenzylethylenediamine, which is selectively mono-debenzylated to yield N-benzylethylenediamine.
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Reagents : Benzaldehyde (440 mmol), ethylenediamine (200 mmol), sodium borohydride (800 mmol), triethylamine (100 mmol), sodium sulfate (200 mmol).
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Conditions :
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Yield : ~70% after purification via silica gel chromatography.
Step 2: Silane Alkylation
N-Benzylethylenediamine reacts with 3-chloropropyltrimethoxysilane to introduce the trimethoxysilylpropyl group:
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Reagents : N-Benzylethylenediamine (0.3 mol), 3-chloropropyltrimethoxysilane (0.3 mol), anhydrous toluene.
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Side Reactions : Bis-silylation or oligomer formation due to excess silane.
Key Challenges :
One-Pot Coupling of Prefunctionalized Intermediates
A streamlined method couples N-benzylethylenediamine with 3-aminopropyltrimethoxysilane using a coupling agent:
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Reagents : N-Benzylethylenediamine, 3-aminopropyltrimethoxysilane, EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole).
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Yield : ~65% after aqueous workup and column chromatography.
Advantages :
Limitations :
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic Additives
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Triethylamine : Neutralizes HCl generated during alkylation, preventing amine protonation.
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Molecular Sieves : Absorb moisture, enhancing silane stability.
Purification and Characterization
Distillation vs. Chromatography
Analytical Validation
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FTIR : Confirms Si-O-C (1,080 cm⁻¹) and NH₂ (3,300–3,400 cm⁻¹).
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¹H NMR :
Industrial-Scale Considerations
Cost-Effective Feedstock Sourcing
| Feedstock | Price (USD/kg) | Purity Requirement |
|---|---|---|
| 3-Chloropropyltrimethoxysilane | 45–50 | ≥98% |
| Benzaldehyde | 20–25 | ≥99% |
Waste Management
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Byproducts : Sodium chloride, methanol (from silane hydrolysis).
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Recycling : Methanol recovery via distillation reduces costs.
Emerging Methodologies
Photocatalytic Amination
Recent studies explore visible-light-driven amination using Ru-based catalysts:
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(phenylmethyl)-N’-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Simpler amines.
Substitution: Silanols or siloxanes.
Scientific Research Applications
Scientific Research Applications
-
Surface Modification
- The trimethoxysilyl group allows for effective bonding to siliceous surfaces, making this compound useful in modifying the surfaces of glass, metals, and ceramics. This property is particularly advantageous in enhancing adhesion properties in coatings and sealants.
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Adhesives and Sealants
- Due to its ability to enhance adhesion between organic and inorganic materials, 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- is frequently used in formulating advanced adhesives and sealants for construction and automotive industries.
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Nanocomposite Materials
- The compound is utilized in the preparation of nanocomposites by facilitating the dispersion of nanoparticles within polymer matrices. Its silyl groups help in achieving better interfacial adhesion between the nanoparticles and the polymer, improving mechanical properties.
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Biological Applications
- Research indicates potential applications in bioconjugation processes where the compound can be used to link biomolecules to surfaces for biosensing applications or drug delivery systems. Its amino groups can interact with various biological molecules, enhancing biocompatibility.
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Catalysis
- The amine functionalities present in the compound can act as catalysts or catalyst supports in various chemical reactions, including those involving polymerization processes or organic transformations.
Case Studies
- Surface Treatment of Glass Fibers
- Development of High-Performance Adhesives
- Nanocomposite Fabrication
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(phenylmethyl)-N’-[3-(trimethoxysilyl)propyl]- involves its ability to form covalent bonds with both organic and inorganic materials. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the material.
Comparison with Similar Compounds
Key Properties :
- Hydrolytic Reactivity: The trimethoxysilyl group enables covalent bonding with inorganic substrates (e.g., glass, metals) via silanol formation .
- Organic Compatibility : The benzyl group enhances solubility in organic matrices, making it effective in polymer composites and coatings .
- Applications : Used as a coupling agent in surface treatments, adhesives, and plastics manufacturing .
Comparison with Similar Compounds
N,N′-Bis[3-(trimethoxysilyl)propyl]ethylenediamine (CAS 68845-16-9)
Structural Differences :
Functional Comparison :
| Property | Target Compound | Bis-Silyl Derivative |
|---|---|---|
| Hydrophobicity | Moderate (due to benzyl group) | High (dual silyl groups) |
| Adhesion Strength | Balanced organic-inorganic | Superior inorganic adhesion |
| Crosslinking Density | Moderate | High (dual reactive sites) |
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (CAS 1760-24-3)
Structural Differences :
- Features an additional aminoethyl group, forming a diethylenetriamine-like structure .
Functional Comparison :
| Property | Target Compound | Aminoethyl-Silyl Derivative |
|---|---|---|
| Reactivity | Single amino group | Multiple amino groups (higher H-bonding capacity) |
| pH Sensitivity | Moderate | High (amine protonation at low pH) |
| Use Cases | Plating agents | Epoxy resins, biomedical coatings |
N-[3-(Methyldimethoxysilyl)propyl]ethylenediamine (CAS N/A)
Functional Comparison :
| Property | Target Compound | Methyldimethoxy Derivative |
|---|---|---|
| Hydrolysis Rate | Fast (three methoxy groups) | Slower (two methoxy groups) |
| Thermal Stability | Moderate | Improved (methyl group stability) |
N-(2-aminoethyl)-N’-[3-(trimethoxysilyl)propyl]ethylenediamine (NQ-62)
Functional Comparison :
| Property | Target Compound | NQ-62 |
|---|---|---|
| SAM Thickness | ~1–2 nm (ethylenediamine) | ~3–5 nm (longer chain) |
| Biocompatibility | Limited data | Used in enzyme immobilization |
Biological Activity
1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]- (commonly referred to as AEAPTMS) is a silane compound with potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on toxicity, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C15H28N2O3Si.ClH
- Molecular Weight : 348.94 g/mol
- CAS Number : 42965-91-3
- Structural Formula :
Toxicological Profile
The safety profile of AEAPTMS has been evaluated through various studies:
Acute Toxicity
- Oral LD50 in Rats : 2.4 g/kg
- Dermal LD50 in Rabbits : 16 ml/kg
These values indicate that AEAPTMS possesses moderate acute toxicity. The compound is also known to cause skin irritation and severe eye irritation in animal models .
Repeated Dose Toxicity
In a study involving repeated dosing in rats, AEAPTMS was observed to have a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg body weight per day. No significant effects on body weight, organ weights, or hematological parameters were noted during the study .
Genotoxicity
AEAPTMS has been subjected to various genotoxicity tests, including the Ames test and micronucleus assay. Results from these assays indicate no evidence of genotoxic potential .
Antimicrobial Activity
Research into silane compounds indicates that they may exhibit antimicrobial properties. The presence of the trimethoxysilyl group could enhance the compound's interaction with microbial membranes, potentially leading to increased antimicrobial efficacy .
Study on Silane Derivatives
A study evaluated the biological activity of various silane derivatives similar to AEAPTMS. These derivatives were tested for their ability to inhibit bacterial growth and showed varying degrees of effectiveness. The results highlighted the importance of structural modifications in enhancing biological activity .
Application in Drug Delivery Systems
AEAPTMS has potential applications in drug delivery systems due to its ability to form stable bonds with biological substrates. Its silane group allows for functionalization with therapeutic agents, potentially improving the bioavailability and targeting of drugs .
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for preparing 1,2-Ethanediamine, N-(phenylmethyl)-N'-[3-(trimethoxysilyl)propyl]-, and how can reaction conditions be optimized? A: The compound is typically synthesized via amine-forming reactions. A common route involves reacting ethylenediamine derivatives with γ-chloropropyltrimethoxysilane under controlled conditions (e.g., anhydrous solvent, nitrogen atmosphere) to minimize hydrolysis of the trimethoxysilyl group . Co-condensation methods with silicic acid derivatives, as seen in mesoporous silica synthesis, can also incorporate the compound into hybrid materials. Optimization focuses on stoichiometric ratios (e.g., 1:1 for amine-silane coupling), temperature (80–100°C), and reaction time (6–24 hours) to maximize yield and purity .
Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify amine and silane moieties (e.g., δ 0.6–1.5 ppm for Si-CH₂, δ 3.5–3.7 ppm for OCH₃) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1080 cm⁻¹ (Si-O-C) confirm functional groups .
- Mass Spectrometry (MS): Molecular ion peaks at m/z 222.36 (C₈H₂₂N₂O₃Si) validate the molecular formula .
Basic Applications in Materials Science
Q: How is this compound utilized in materials science research? A: It serves as a coupling agent in hybrid materials. For example:
- Mesoporous Silica Nanomaterials: Functionalized with this compound to create bifunctional catalysts (e.g., nitroaldol condensation) by co-condensation with silicic acid .
- Carbon Dot Composites: Combined with green fluorescent carbon dots to fabricate warm white LEDs, achieving color coordinates (0.39, 0.47) and 4323 K correlated color temperature .
Advanced: Catalytic Mechanisms in Mesoporous Silica
Q: What role does this compound play in catalytic systems, and how do secondary functional groups influence activity? A: In mesoporous silica, the primary amine group (AEP) acts as a catalytic site for reactions like the Henry reaction. Secondary groups (e.g., ureidopropyl or mercaptopropyl) introduced via co-condensation modulate selectivity through non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects). Solid-state NMR studies show that the spatial arrangement of these groups determines substrate affinity and turnover rates .
Advanced: Environmental Impact and Regulatory Compliance
Q: What regulatory guidelines govern the use of this compound, and how does its environmental impact compare to similar silanes? A: The compound is not listed in the 2022 China Hazardous Chemicals Directory but requires compliance with the New Chemical Substance Environmental Management framework. Environmental assessments classify it as low-risk (non-marine pollutant) with moderate biodegradability. Compared to bis(trimethoxysilyl) analogs, its lower log Kow (-1.2) suggests reduced bioaccumulation potential .
Safety and Handling in Laboratory Settings
Q: What safety protocols are recommended for handling this compound? A: Despite being classified as non-hazardous for transport, precautions include:
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: In airtight containers (plastic or coated steel) at <25°C to prevent hydrolysis.
- PPE: Nitrile gloves and lab coats to prevent skin contact, which may cause irritation .
Addressing Purity Challenges in Synthesis
Q: How can researchers address impurities such as unreacted silanes or byproducts? A: Common impurities include residual γ-chloropropyltrimethoxysilane or oligomers. Purification strategies:
- Distillation: Under reduced pressure (BP: ~259°C) to isolate the product.
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.
- Spectroscopic Monitoring: Track reaction progress via FTIR to ensure complete amine-silane coupling .
Advanced: Data Contradictions in Safety Assessments
Q: How should researchers reconcile conflicting data on toxicity and hazard classification? A: While regulatory documents classify it as non-hazardous , some studies note moderate acute toxicity (e.g., LD₅₀ = 1,800 mg/kg in rats). Researchers must adhere to tiered testing:
- In vitro assays: Ames test for mutagenicity.
- In vivo studies: Acute oral toxicity per OECD 423 guidelines.
- Risk mitigation: Use ALARA (As Low As Reasonably Achievable) principles in dosing .
Advanced Functionalization in Polymer Chemistry
Q: How does this compound enhance interfacial adhesion in polymer composites? A: As a symmetric aminofunctional silane (e.g., Dynasylan® 1124 analogs), it bridges organic polymers (epoxies, polyurethanes) and inorganic fillers (glass, metals) via:
- Covalent bonding: Hydrolysis of methoxy groups to silanols, forming Si-O-M bonds with substrates.
- Hydrogen bonding: Amine groups interact with polymer matrices, improving mechanical strength. Studies show 20–30% increase in tensile strength in epoxy-glass composites .
Methodological Gaps and Future Research Directions
Q: What unresolved challenges exist in applying this compound to advanced research? A: Key gaps include:
- Controlled functionalization: Achieving site-specific grafting in nanomaterials.
- Scalability: Reproducing lab-scale catalytic performance in industrial reactors.
- Ecotoxicology: Long-term environmental fate studies (e.g., hydrolysis byproducts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
